![molecular formula C9H12N4O B1482126 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098013-26-2](/img/structure/B1482126.png)

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Overview

Description

“1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many biologically active compounds .

Scientific Research Applications

Heterocyclic Compounds in Antitumor Activity

Imidazole derivatives, including compounds structurally related to 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, have been extensively reviewed for their antitumor activities. Research highlights the potential of these compounds in the development of new antitumor drugs due to their diverse biological properties. Specifically, bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promising preclinical antitumor efficacy (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry

The stereochemical structure of organophosphorus azoles, which are closely related to the core structure of 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, has been studied using multinuclear NMR spectroscopy and quantum chemistry. These studies emphasize the importance of tetra-, penta-, and hexacoordinated phosphorus atoms in understanding the chemical behavior and applications of phosphorylated N-vinylazoles, including their Z/E isomerization (Larina, 2023).

Pyrazole-Based Heterocycles in Drug Development

The chemistry of pyrazole-based compounds, closely related to 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, demonstrates their value as building blocks for the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, which have significant implications in the synthesis of heterocycles and dyes. This versatility and the mild reaction conditions offered by pyrazole derivatives highlight their importance in developing novel heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Although not directly mentioning 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, the review of imidazo[1,2-b]pyridazine derivatives in medicinal chemistry provides relevant insights. It showcases the broad therapeutic applications of imidazo[1,2-b]pyridazine-containing derivatives, including kinase inhibitors like ponatinib. This review underscores the potential of structurally similar compounds in developing drugs with enhanced pharmacokinetic profiles and efficacy (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Future Directions

The future directions for “1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” could involve further exploration of its synthesis methods, chemical reactions, and potential therapeutic applications. Given the broad range of biological activities exhibited by imidazole derivatives, this compound may hold promise for the development of new drugs .

properties

IUPAC Name |

1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-3-12-4-5-13-9(12)7(8(10)14)6(2)11-13/h4-5H,3H2,1-2H3,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKCSYBVQBUYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=C(C(=N2)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

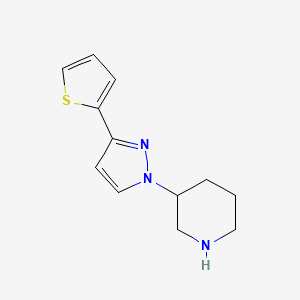

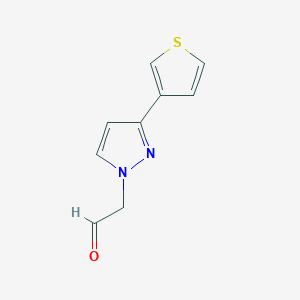

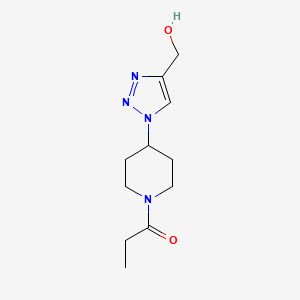

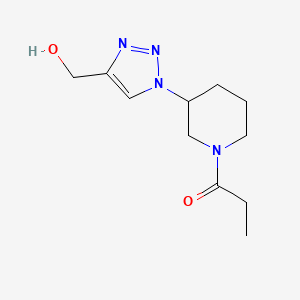

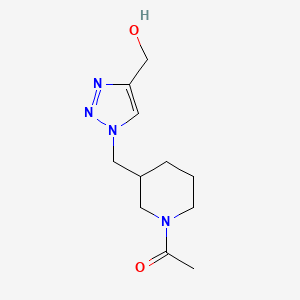

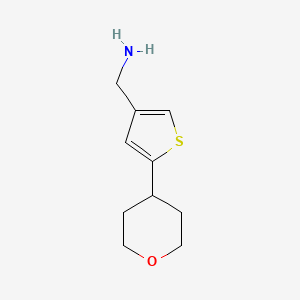

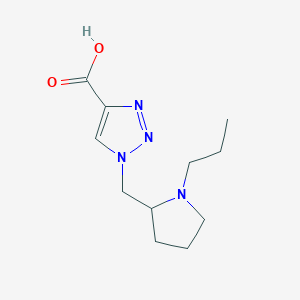

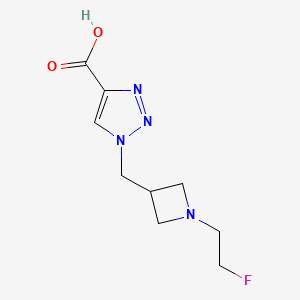

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.